molecular formula C13H26N2 B12089506 N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine

Cat. No.: B12089506
M. Wt: 210.36 g/mol
InChI Key: FROZWIGFEPQNPG-UHFFFAOYSA-N
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Description

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is a chemical compound with the molecular formula C₁₃H₂₆N₂ It is characterized by the presence of a cyclobutanamine core linked to a 2-methylpiperidine moiety via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine typically involves the following steps:

    Formation of the 2-methylpiperidine moiety: This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.

    Linking the propyl chain: The 2-methylpiperidine is then reacted with 1-bromopropane in the presence of a base to form N-(3-bromopropyl)-2-methylpiperidine.

    Cyclobutanamine formation: The final step involves the reaction of N-(3-bromopropyl)-2-methylpiperidine with cyclobutanamine under nucleophilic substitution conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-methylpiperidin-1-yl)propyl]cyclopentanamine
  • N-[3-(2-methylpiperidin-1-yl)propyl]cyclohexanamine
  • N-[3-(2-methylpiperidin-1-yl)propyl]cycloheptanamine

Uniqueness

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine

InChI

InChI=1S/C13H26N2/c1-12-6-2-3-10-15(12)11-5-9-14-13-7-4-8-13/h12-14H,2-11H2,1H3

InChI Key

FROZWIGFEPQNPG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCNC2CCC2

Origin of Product

United States

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